molecular formula C17H15Cl2NO2 B5850115 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide

3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide

Cat. No. B5850115
M. Wt: 336.2 g/mol
InChI Key: DQSNGAVKPWRBCP-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as DCM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological activities. DCM has been shown to possess unique properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in cell proliferation and survival. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for the study of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide. One potential area of research is the development of new cancer therapies based on the anti-cancer properties of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide. Another area of research is the study of the molecular mechanisms underlying the effects of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide on various biological pathways. Additionally, the potential use of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide in the treatment of inflammatory and neurodegenerative diseases warrants further investigation.

Synthesis Methods

3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxybenzylamine, followed by the addition of acryloyl chloride. This reaction produces a white crystalline powder that can be purified using standard laboratory techniques.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been used extensively in scientific research due to its ability to modulate various biological pathways. One of the most significant applications of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is in the study of cancer biology. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c1-22-16-5-3-2-4-13(16)11-20-17(21)9-7-12-6-8-14(18)10-15(12)19/h2-10H,11H2,1H3,(H,20,21)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSNGAVKPWRBCP-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)prop-2-enamide

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